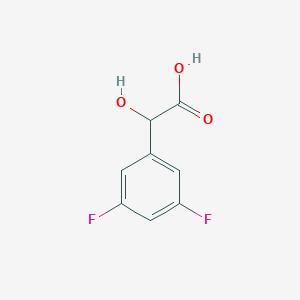
Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)-, also known as A-366, is a chemical compound that has recently gained attention in scientific research. It is a novel synthetic compound that has shown potential as a therapeutic agent in various fields of medicine.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- involves the inhibition of specific enzymes and proteins that are involved in the progression of various diseases. Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- has been found to inhibit the activity of histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- has been found to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of amyloid-beta plaques in Alzheimer's disease, and protect dopaminergic neurons in Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been found to be relatively stable and has a long shelf life. However, Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- has some limitations for lab experiments. It is a highly potent compound that requires careful handling and storage. It can also be expensive to synthesize.
Zukünftige Richtungen
There are several future directions for the research on Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)-. One potential direction is the development of Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- derivatives that have improved therapeutic properties. Another direction is the investigation of the potential use of Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- in combination with other therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- and its potential therapeutic applications in various fields of medicine.
In conclusion, Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- is a novel synthetic compound that has shown promising results in scientific research. It has potential therapeutic applications in various fields of medicine, including cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action of Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- and its potential therapeutic properties.
Synthesemethoden
The synthesis method of Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- involves the reaction of 2-amino-1-cyclohexenecarbonitrile with 1-bromo-2-hexyne in the presence of a palladium catalyst. This reaction results in the formation of the desired product, Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)-.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of these diseases.
Eigenschaften
CAS-Nummer |
130609-75-5 |
|---|---|
Produktname |
Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- |
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
1-(2-ethynylazepan-1-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-3-10-7-5-4-6-8-11(10)9(2)12/h1,10H,4-8H2,2H3 |
InChI-Schlüssel |
ZCWSFIIJZBUQQQ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCCCC1C#C |
Kanonische SMILES |
CC(=O)N1CCCCCC1C#C |
Synonyme |
1H-Azepine, 1-acetyl-2-ethynylhexahydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



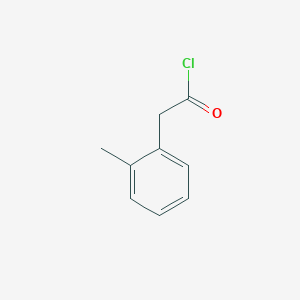
![(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone](/img/structure/B159745.png)

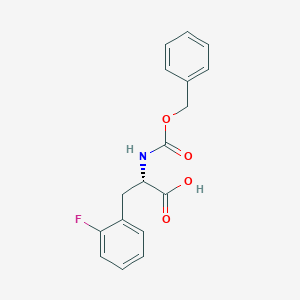
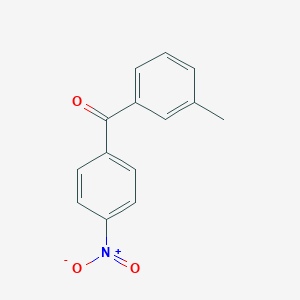
![5-Bromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B159754.png)
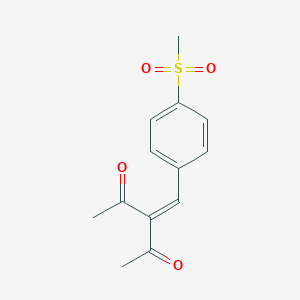
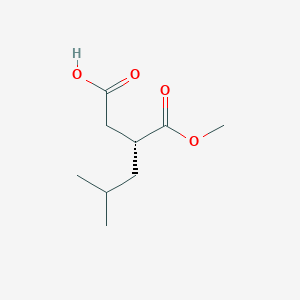
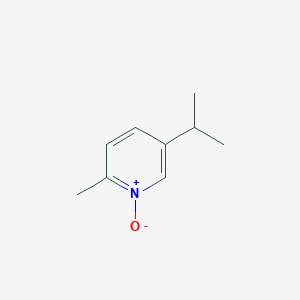
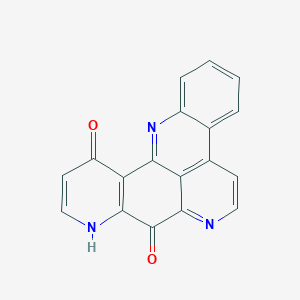
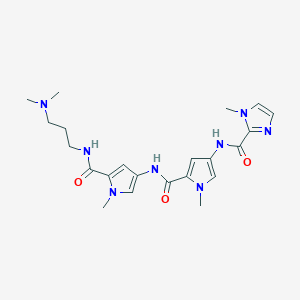
![2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B159765.png)
![2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate](/img/structure/B159768.png)
